molecular formula C4H7NO3 B12748034 (3S)-3-amino-4-oxobutanoic acid CAS No. 21653-98-5

(3S)-3-amino-4-oxobutanoic acid

Cat. No.: B12748034
CAS No.: 21653-98-5
M. Wt: 117.10 g/mol
InChI Key: CGJJPOYORMGCGE-VKHMYHEASA-N
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Description

(3S)-3-amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an important intermediate in the biosynthesis of several amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-methyl ester using sodium borohydride in methanol. The reaction is carried out at low temperatures to prevent over-reduction and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aspartic acid.

    Reduction: Further reduction can lead to the formation of 3-amino-4-hydroxybutanoic acid.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Aspartic acid.

    Reduction: 3-amino-4-hydroxybutanoic acid.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

(3S)-3-amino-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the synthesis of antibiotics and other pharmaceuticals.

    Industry: It is used in the production of amino acids and other biochemicals through fermentation processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-oxobutanoic acid involves its role as an intermediate in the biosynthesis of essential amino acids. It acts as a substrate for various enzymes, including aspartate semialdehyde dehydrogenase, which catalyzes its conversion to other important metabolites. The molecular targets and pathways involved include the aspartate pathway, which is crucial for the synthesis of lysine, methionine, and threonine.

Comparison with Similar Compounds

Similar Compounds

    Aspartic Acid: A precursor in the synthesis of (3S)-3-amino-4-oxobutanoic acid.

    3-amino-4-hydroxybutanoic acid: A reduction product of this compound.

    Lysine, Methionine, Threonine: Amino acids synthesized from this compound.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of essential amino acids. Its ability to undergo various chemical reactions and its involvement in multiple metabolic pathways make it a versatile and valuable compound in both research and industrial applications.

Properties

CAS No.

21653-98-5

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(3S)-3-amino-4-oxobutanoic acid

InChI

InChI=1S/C4H7NO3/c5-3(2-6)1-4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1

InChI Key

CGJJPOYORMGCGE-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C=O)N)C(=O)O

Canonical SMILES

C(C(C=O)N)C(=O)O

Origin of Product

United States

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